Taurodeoxycholic Acid

Description

This compound has been reported in Streptomyces nigra, Homo sapiens, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

A bile salt formed in the liver by conjugation of deoxycholate with taurine, usually as the sodium salt. It is used as a cholagogue and choleretic, also industrially as a fat emulsifier.

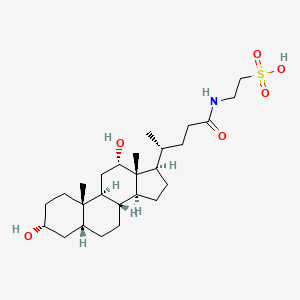

Structure

3D Structure

Properties

IUPAC Name |

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDRATDZQPNJFN-VAYUFCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873418 | |

| Record name | Taurodesoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

41 mg/mL | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

516-50-7 | |

| Record name | Taurodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurodesoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAURODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 208 °C | |

| Record name | Taurodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Endogenous Synthesis and Metabolism of Taurodeoxycholic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurodeoxycholic acid (TDCA), a taurine-conjugated secondary bile acid, has emerged as a molecule of significant interest in biomedical research due to its diverse physiological roles and therapeutic potential. Beyond its classical function in facilitating lipid digestion and absorption, TDCA is now recognized as a key signaling molecule involved in the regulation of cellular homeostasis, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the endogenous synthesis and metabolism of TDCA, intended for researchers, scientists, and professionals in drug development. It details the biosynthetic pathways, enzymatic reactions, and metabolic fate of TDCA, supported by quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Endogenous Synthesis of this compound

The synthesis of TDCA is a multi-step process that involves both host and gut microbial enzymes, primarily occurring in the liver and intestine. The pathway begins with the conversion of cholesterol into primary bile acids, which are then modified by gut bacteria to form secondary bile acids, and finally conjugated with taurine in the liver.

Formation of Primary Bile Acids from Cholesterol

The initial phase of bile acid synthesis takes place in the hepatocytes. Cholesterol is converted into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1]

-

Classical Pathway: This is the major pathway for bile acid synthesis. The rate-limiting step is the hydroxylation of cholesterol at the 7α-position, catalyzed by cholesterol 7α-hydroxylase (CYP7A1) , an enzyme located in the endoplasmic reticulum.[1]

-

Alternative Pathway: This pathway is initiated by the hydroxylation of cholesterol at the 27-position by sterol 27-hydroxylase (CYP27A1) , a mitochondrial enzyme.[2][3] This is followed by hydroxylation at the 7α-position by oxysterol 7α-hydroxylase (CYP7B1) .[2][3]

Following these initial hydroxylations, a series of enzymatic reactions involving 3β-hydroxy-Δ5-C27-steroid oxidoreductase (HSD3B7) and other enzymes modify the steroid nucleus and shorten the side chain, ultimately leading to the formation of CDCA and CA.[2][3]

Conversion to Secondary Bile Acids by Gut Microbiota

The primary bile acids, conjugated with either glycine or taurine in the liver, are secreted into the bile and transported to the intestine. In the gut, intestinal bacteria deconjugate and dehydroxylate these primary bile acids. Specifically, CDCA is converted to ursodeoxycholic acid (UDCA), the precursor of TDCA, by the action of bacterial enzymes.[2][4]

Hepatic Conjugation of Ursodeoxycholic Acid

UDCA is absorbed from the intestine and transported back to the liver via the enterohepatic circulation. In the hepatocytes, UDCA is conjugated with the amino acid taurine to form this compound (Tauroursodeoxycholic acid, TUDCA). This conjugation reaction occurs in two steps:

-

Activation of UDCA: UDCA is first activated to its coenzyme A (CoA) thioester, ursodeoxycholyl-CoA, by the enzyme bile acid-CoA ligase (BAL) .[5]

-

Conjugation with Taurine: The ursodeoxycholyl-CoA is then conjugated with taurine by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) .[3][6]

The resulting TDCA is a more hydrophilic and water-soluble molecule compared to its unconjugated form.

Metabolism of this compound

Orally administered TDCA is well-absorbed and enters the enterohepatic circulation. During its transit through the intestine and liver, it can undergo metabolic transformations. A key metabolic process is deconjugation by gut bacteria, which cleave the amide bond to release UDCA and taurine. The liberated UDCA can then be reabsorbed and reconjugated in the liver, primarily with taurine but also with glycine.[7] This cycle of deconjugation and reconjugation is a continuous process within the enterohepatic circulation.[7]

Quantitative Data

The following tables summarize available quantitative data related to the enzymes involved in TDCA synthesis and the concentration of bile acids in human liver tissue.

Table 1: Enzyme Kinetic Data

| Enzyme | Substrate | K_m_ | V_max_ | Organism | Reference |

| CYP27A1 | Cholesterol | 150 µM (apparent) | - | Rat | [8] |

| HSD3B7 | 7α-hydroxycholesterol | - | - | Human | [2][9] |

| BAAT | Taurine | 1.1 mM | - | Human | [10] |

| BAAT | Glycine | 5.8 mM | - | Human | [10] |

Table 2: Bile Acid Concentrations in Human Liver Tissue

| Bile Acid | Concentration (nmol/g tissue) | Condition | Reference |

| Total Bile Acids | 61.6 ± 29.7 | Normal | [11] |

| Total Bile Acids | 161.6 ± 43.4 | During TDCA administration | [11] |

| Ursodeoxycholate | Enriched by 30% | During TDCA administration | [11] |

Experimental Protocols

Extraction and Quantification of Bile Acids from Liver Tissue by LC-MS/MS

This protocol provides a method for the extraction and quantification of bile acids, including TDCA, from liver tissue.

Materials:

-

Liver tissue sample

-

Homogenizer (e.g., Precellys 24)

-

Zirconium oxide beads (1.4 mm)

-

Extraction mixture: water:chloroform:methanol (1:1:3, v/v/v)

-

Deuterated internal standards for bile acids

-

Centrifuge

-

Vacuum concentrator (e.g., Genevac EZ-2)

-

Reconstitution solution: methanol:water (1:1, v/v)

-

LC-MS/MS system with a C18 column

Procedure:

-

Homogenization:

-

Weigh approximately 30 mg of frozen liver tissue.

-

Place the tissue in a homogenization tube with zirconium oxide beads.

-

Add 1 mL of the extraction mixture containing deuterated internal standards.

-

Homogenize the tissue using a homogenizer (e.g., three cycles of 30 seconds at 6500 rpm with 30-second breaks on ice in between).[3]

-

-

Extraction:

-

Incubate the homogenate for 15 minutes at 37°C with shaking.

-

Centrifuge at 16,000 x g for 10 minutes at 20°C.

-

Collect 800 µL of the supernatant.

-

Repeat the extraction process on the remaining pellet by adding another 800 µL of the extraction mixture, vortexing, and centrifuging.

-

Pool the supernatants.[3]

-

-

Sample Preparation:

-

Evaporate the pooled supernatant to dryness using a vacuum concentrator at 35°C.[3]

-

Reconstitute the dried extract in 200 µL of the reconstitution solution.[3]

-

Vortex and sonicate for 10 minutes to ensure complete dissolution.

-

Centrifuge at 16,000 x g for 10 minutes at 20°C to pellet any insoluble debris.

-

Transfer the supernatant to an LC-MS vial for analysis.[3]

-

-

LC-MS/MS Analysis:

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases consisting of water and acetonitrile with 0.1% formic acid.[3]

-

Detect and quantify the bile acids using multiple reaction monitoring (MRM) in negative ion mode.

-

Bile Salt Hydrolase (BSH) Activity Assay (Plate-Based)

This protocol describes a qualitative plate-based assay to screen for bile salt hydrolase activity, which is involved in the deconjugation of TDCA.

Materials:

-

MRS agar

-

Tauro-deoxycholic acid (TDCA) sodium salt

-

Calcium chloride (CaCl₂)

-

Bacterial culture to be tested

-

Anaerobic incubation chamber

Procedure:

-

Prepare MRS-TDCA Agar Plates:

-

Prepare MRS agar according to the manufacturer's instructions.

-

Supplement the agar with 0.5% (w/v) TDCA sodium salt and 0.37 g/L CaCl₂.[1]

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

Inoculate the MRS-TDCA agar plates with the bacterial strain of interest. This can be done by streaking or spotting the culture onto the agar surface.

-

-

Incubation:

-

Incubate the plates anaerobically at 37°C for 48-72 hours.[1]

-

-

Observation:

-

Observe the plates for the presence of a precipitate or halo around the bacterial colonies. The precipitation of deconjugated deoxycholic acid, which is less soluble at acidic pH, indicates BSH activity.[1]

-

Signaling Pathways Modulated by this compound

TDCA exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Unfolded Protein Response (UPR)

TDCA is known to act as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress. It modulates the three main branches of the UPR:

-

PERK Pathway: TDCA can influence the phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and its downstream target eIF2α.[12]

-

IRE1α Pathway: TDCA can affect the activation of IRE1α (inositol-requiring enzyme 1α).

-

ATF6 Pathway: TDCA can modulate the activation of ATF6 (activating transcription factor 6).[12]

By regulating the UPR, TDCA helps to restore protein folding homeostasis and reduce ER stress-induced apoptosis.

Caption: TUDCA modulation of the Unfolded Protein Response pathway.

Akt/GSK3β Signaling Pathway

TDCA has been shown to activate the pro-survival Akt/GSK3β signaling pathway. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK3β). This pathway is implicated in promoting cell survival and reducing apoptosis.

Caption: TUDCA's role in the Akt/GSK3β survival pathway.

NF-κB Signaling Pathway

TDCA has demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation and degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene expression.

Caption: TUDCA's inhibitory effect on the NF-κB signaling pathway.

Ca²⁺/PKC/MAPK Signaling Pathway

TDCA can influence intracellular calcium (Ca²⁺) levels, which can then activate Protein Kinase C (PKC).[4][13] PKC, in turn, can modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including pathways involving ERK1/2 and p38 MAPK.[4][13][14] This signaling axis is involved in regulating cell proliferation, differentiation, and apoptosis.

Caption: TUDCA's influence on the Ca²⁺/PKC/MAPK signaling cascade.

TGF-β Signaling Pathway

TDCA has been shown to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a critical role in cellular processes such as proliferation, differentiation, and extracellular matrix production.[15] TDCA can enhance the activation of the TGF-β pathway, leading to increased expression of TGF-β3.[16][17] This involves the phosphorylation of Smad proteins (Smad2/3), which then complex with Smad4 and translocate to the nucleus to regulate target gene expression.[16]

Caption: TUDCA's modulatory role in the TGF-β signaling pathway.

Conclusion

This compound is a multifaceted molecule with a complex endogenous synthesis and metabolism that spans host and microbial processes. Its role as a signaling molecule with cytoprotective and anti-inflammatory properties has made it a promising candidate for therapeutic development in a range of diseases. This technical guide provides a foundational understanding of the core aspects of TDCA biology, offering valuable quantitative data, detailed experimental methodologies, and visual representations of its signaling activities to aid researchers and drug development professionals in their ongoing investigations of this important bile acid.

References

- 1. mdpi.com [mdpi.com]

- 2. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Tauroursodeoxycholate inhibits human cholangiocarcinoma growth via Ca2+-, PKC-, and MAPK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 6. vjs.ac.vn [vjs.ac.vn]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme activity assay for cholesterol 27-hydroxylase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Bile acid concentrations in human and rat liver tissue and in hepatocyte nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives | MDPI [mdpi.com]

- 15. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. TGFβ Contributes to the Anti-inflammatory Effects of Tauroursodeoxycholic Acid on an Animal Model of Acute Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurodeoxycholic Acid vs Tauroursodeoxycholic Acid chemical structure

An In-depth Technical Guide on the Core Chemical Structures and Biological Activities of Taurodeoxycholic Acid (TDCA) and Tauroursodeoxycholic Acid (TUDCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TDCA) and Tauroursodeoxycholic acid (TUDCA) are taurine-conjugated secondary bile acids. While they share the same molecular formula and weight, a subtle difference in their stereochemistry leads to distinct physicochemical properties and profoundly different biological activities.[1] TUDCA is known for its cytoprotective and anti-apoptotic effects and is being investigated for a wide range of non-liver diseases, including neurodegenerative conditions.[2][3][4][5] In contrast, TDCA can exhibit cytotoxic effects. This guide provides a detailed comparison of their chemical structures, physicochemical properties, methods of synthesis and analysis, and their differential impacts on cellular signaling pathways.

Chemical Structure: The Critical Distinction

The core difference between TDCA and TUDCA lies in the stereochemistry of the hydroxyl group (-OH) at the C-7 position of the steroid nucleus. Both are formed by the conjugation of a bile acid with taurine.

-

This compound (TDCA) is the taurine conjugate of deoxycholic acid (DCA). In TDCA, the hydroxyl groups at the C-3 and C-12 positions are in the alpha (α) configuration, meaning they are oriented below the plane of the steroid nucleus.

-

Tauroursodeoxycholic Acid (TUDCA) is the taurine conjugate of ursodeoxycholic acid (UDCA).[6][7][8] In TUDCA, the hydroxyl group at the C-3 position is in the alpha (α) configuration, while the hydroxyl group at the C-7 position is in the beta (β) configuration, meaning it is oriented above the plane of the steroid nucleus.[9] This epimerization at C-7 makes TUDCA more hydrophilic than TDCA.[10]

| Feature | This compound (TDCA) | Tauroursodeoxycholic Acid (TUDCA) |

| Parent Bile Acid | Deoxycholic Acid (DCA) | Ursodeoxycholic Acid (UDCA) |

| Hydroxyl Group at C-3 | 3α | 3α |

| Hydroxyl Group at C-7 | - | 7β |

| Hydroxyl Group at C-12 | 12α | - |

Physicochemical Properties

The structural variance between TDCA and TUDCA results in different physicochemical properties, which are summarized below.

| Property | This compound (TDCA) | Tauroursodeoxycholic Acid (TUDCA) |

| Molecular Formula | C26H45NO6S[1][11] | C26H45NO6S[6][10] |

| Molecular Weight | 499.7 g/mol [11] | 499.7 g/mol [6] |

| Melting Point | 204 - 208 °C[11] | 173-175°C[6] |

| Solubility | 41 mg/mL in water[11] | Soluble in DMSO (up to 30 mg/ml) or in Ethanol (up to 20 mg/ml with warming)[6] |

| Appearance | Solid[11] | Off-White Solid[6] |

Experimental Protocols

Synthesis

4.1.1 Chemical Synthesis of TUDCA Chemical synthesis of TUDCA often starts from more readily available bile acids like cholic acid (CA) or chenodeoxycholic acid (CDCA).[12] A common route involves the epimerization of a 7α-hydroxyl group to a 7β-hydroxyl group. While effective, these methods can involve toxic reagents.[13] An alternative is the synthesis from androstenedione, which avoids animal-derived materials.[14][15]

4.1.2 Biosynthesis of TUDCA Biosynthesis presents a more environmentally friendly approach.[14] This can be achieved through enzymatic conversion or whole-cell biotransformation. A key process is the conversion of taurochenodeoxycholic acid (TCDCA) to TUDCA. This involves a two-step enzymatic reaction:

-

Oxidation : 7α-hydroxysteroid dehydrogenase (7α-HSDH) oxidizes the 7α-hydroxyl group of TCDCA to a 7-keto group, forming 7-ketolithocholic acid (7-KLCA).

-

Reduction : 7β-hydroxysteroid dehydrogenase (7β-HSDH) then reduces the 7-keto group to a 7β-hydroxyl group, yielding TUDCA.[12]

Recent advancements have focused on engineering microorganisms like Saccharomyces cerevisiae to produce TUDCA from precursors like CDCA.[3][13][16]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of bile acids.[17][18][19]

Protocol Outline for HPLC Analysis of Bile Acids:

-

Sample Preparation :

-

For biological samples like feces, lyophilize the sample.[20]

-

Perform enzymatic deconjugation using cholylglycine hydrolase to separate the taurine or glycine moiety.[20]

-

Extract the deconjugated bile acids using solid-phase extraction.[20]

-

Derivatize the bile acids (e.g., forming phenacyl esters) to enhance UV detection.[20]

-

-

Chromatographic Separation :

-

Column : A C18 reversed-phase silica column is commonly used.[17][18][21]

-

Mobile Phase : An isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., acetate or phosphate buffer) is employed.[21]

-

Flow Rate : A constant flow rate, typically around 0.65-1.0 ml/min, is maintained.[20][21]

-

-

Detection :

-

Quantification :

-

Calibration curves are constructed using standard solutions of known bile acid concentrations.

-

The peak area of each bile acid is compared to the calibration curve for quantification.

-

Biological Activity and Signaling Pathways

The structural difference between TDCA and TUDCA is directly responsible for their opposing effects on cellular function.

Tauroursodeoxycholic Acid (TUDCA): A Cytoprotective Agent

TUDCA is widely recognized as a potent inhibitor of apoptosis and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[2][4][5] Its mechanisms of action are multifaceted and involve several key signaling pathways.

-

ER Stress Reduction : TUDCA helps maintain ER homeostasis by improving protein folding capacity and reducing the accumulation of unfolded or misfolded proteins, thereby mitigating the unfolded protein response (UPR).[2][22][23]

-

Inhibition of Apoptosis : TUDCA inhibits apoptosis through multiple mechanisms:

-

Activation of Survival Pathways : TUDCA has been shown to activate pro-survival signaling cascades, such as the Akt/GSK3β pathway, which promotes cell survival and can interfere with the production of amyloid-β in models of Alzheimer's disease.[25][26]

-

Anti-inflammatory Effects : TUDCA can suppress inflammatory pathways by reducing the activity of NF-κB.[5][22][24]

This compound (TDCA): A Pro-apoptotic and Pro-proliferative Agent

In contrast to TUDCA, TDCA is generally considered a more cytotoxic bile acid. Its effects are concentration-dependent and can include:

-

Induction of Apoptosis : At higher concentrations, TDCA can induce apoptosis in liver cells by increasing DNA fragmentation and PARP cleavage.[27]

-

Stimulation of Cell Proliferation : At lower concentrations, TDCA has been shown to stimulate the proliferation of intestinal epithelial cells.[27]

-

TGR5 Agonism : TDCA acts as an agonist for the Takeda G protein-coupled receptor 5 (TGR5), a membrane bile acid receptor.[27]

Conclusion

The differentiation between this compound and Tauroursodeoxycholic Acid provides a compelling case study in stereoisomerism, where a minor change in the three-dimensional arrangement of atoms leads to significant differences in biological function. TUDCA's hydrophilic nature and specific spatial conformation of its hydroxyl groups underpin its role as a chemical chaperone and anti-apoptotic agent, making it a promising therapeutic candidate for a variety of diseases. Conversely, the structure of TDCA contributes to its relatively cytotoxic profile. For researchers and drug development professionals, understanding these core structural and functional distinctions is paramount for the targeted design and application of bile acid-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of tauro-ursodeoxycholic acid (TUDCA) in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tauroursodeoxycholic acid | 14605-22-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 9. ^sup 1^H and ^sup 13^C NMR Characterization and Stereochemical Assignments of Bile Acids in Aqueous Media - ProQuest [proquest.com]

- 10. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | C26H45NO6S | CID 2733768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biological synthesis of ursodeoxycholic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of tauro-ursodeoxycholic acid (TUDCA) in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of TUDCA from chicken bile: immobilized dual-enzymatic system for producing artificial bear bile substitute - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An effective synthesis of ursodeoxycholic acid from dehydroepiandrosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. examine.com [examine.com]

- 23. qnwellness.com [qnwellness.com]

- 24. Review: The bile acids urso- and tauroursodeoxycholic acid as neuroprotective therapies in retinal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. alzdiscovery.org [alzdiscovery.org]

- 26. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medchemexpress.com [medchemexpress.com]

A Comprehensive Guide to the Pharmacokinetics and Bioavailability of Taurodeoxycholic Acid (TUDCA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurodeoxycholic acid (TUDCA), the taurine conjugate of ursodeoxycholic acid (UDCA), is a hydrophilic bile acid found in trace amounts in human bile but in larger quantities in the bile of certain species, such as bears.[1][2] For centuries, it has been utilized in traditional Chinese medicine for its purported therapeutic benefits.[3][4] In modern pharmacology, TUDCA is recognized for its cytoprotective, anti-apoptotic, and anti-inflammatory properties, making it a subject of intensive research for a range of conditions, including cholestatic liver diseases, neurodegenerative disorders like Alzheimer's, Parkinson's, and Huntington's disease, and metabolic diseases.[1][5][6]

This technical guide provides an in-depth analysis of the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability of TUDCA. It includes detailed experimental protocols for its quantification, summarizes key quantitative data in tabular form, and visualizes complex biological pathways and workflows to support advanced research and drug development.

Pharmacokinetics of this compound

The therapeutic efficacy of TUDCA is fundamentally linked to its pharmacokinetic profile. As a bile acid, it undergoes extensive enterohepatic circulation, which significantly influences its absorption, distribution, and ultimate fate in the body.

Absorption

The oral bioavailability of TUDCA is influenced by its physicochemical properties and physiological processing.[7] Its absorption is a complex process involving both passive diffusion and active transport mechanisms.[7]

-

Site of Absorption : Studies in rats using an everted gut sac technique have shown that while the unconjugated form, UDCA, is absorbed similarly throughout the small intestine, the absorption of conjugated bile acids like TUDCA is more efficient in the terminal ileum compared to the jejunum.[8][9]

-

Mechanism of Absorption : The uptake of TUDCA in the ileum is an active transport process, as it can be inhibited by 2,4-dinitrophenol, a metabolic inhibitor.[8][9] This active transport can be a saturable process, which may limit absorption at higher doses.[7]

-

Factors Influencing Absorption :

-

Solubility : While TUDCA is a water-soluble bile salt, its solubility can still be a limiting factor for dissolution in the acidic environment of the stomach.[6][7]

-

Food Effect : Taking TUDCA with a meal, particularly one containing fat, can increase its bioavailability.[10]

-

Drug Interactions : Co-administration with bile acid sequestrants may inhibit TUDCA's intestinal absorption, potentially reducing its bioavailability.[11]

-

Distribution

Following absorption, TUDCA is distributed throughout the body. A notable characteristic is its ability to cross the blood-brain barrier, which is central to its investigation as a neuroprotective agent.[5][10]

-

Tissue Penetration : Studies in animal models have quantified TUDCA distribution in various tissues. In a pig model, the highest tissue concentrations were achieved via intravenous (IV) delivery, followed by oral administration.[12] Local delivery methods, such as intravitreal injections and suprachoroidal implants, achieved measurable levels in ocular tissues.[12][13]

-

Blood-Brain Barrier : Evidence confirms that TUDCA crosses the blood-brain barrier in humans, allowing it to exert its anti-apoptotic and neuroprotective effects directly within the central nervous system.[5]

Table 1: TUDCA Tissue Distribution in Pigs Following Various Administration Routes

| Administration Route | Tissue | Mean Concentration (nM) | Time Point |

| Intravenous (IV) | Macula | 252 ± 238 | Minutes |

| Peripheral Retina | 196 ± 171 | Minutes | |

| Macular Choroid | 1032 ± 1269 | Minutes | |

| Peripheral Choroid | 1219 ± 1486 | Minutes | |

| Intravitreal Injection | Macula | 0.5 ± 0.5 | Day 6 |

| Peripheral Choroid | 15.3 ± 16.7 | Day 6 | |

| Suprachoroidal Implant | Macula | ≤1 | 1-4 Weeks |

| Data sourced from a study in a pig model. Concentrations are presented as mean ± standard deviation where available.[12] |

Metabolism

TUDCA's metabolism is intrinsically linked to the enterohepatic circulation, a highly efficient recycling process for bile acids.[14]

-

Deconjugation and Reconjugation : After oral administration, TUDCA undergoes significant deconjugation by intestinal microflora, releasing unconjugated UDCA and taurine.[5][15] This UDCA is then reabsorbed and transported to the liver, where it can be reconjugated with either taurine (re-forming TUDCA) or glycine (forming glycoursodeoxycholic acid, GUDCA).[15] This process indicates that orally administered TUDCA contributes to the overall pool of hydrophilic bile acids.

-

Enterohepatic Circulation : The body's pool of bile acids (approximately 3.5 grams) is recycled 6 to 12 times daily.[14] About 95% of bile acids secreted into the intestine are reabsorbed in the ileum and returned to the liver.[14] Each bile salt molecule is reused approximately 20 times before excretion.

Excretion

The primary route of elimination for bile acids is through feces.[14]

-

Fecal Excretion : Despite the high efficiency of enterohepatic recycling, approximately 5% of the bile acid pool is lost with each cycle and excreted in the feces, amounting to about 0.2 to 0.6 grams per day.[14] This loss is replenished by de novo synthesis of primary bile acids from cholesterol in the liver.[14]

-

Biliary Excretion : TUDCA administration has been shown to increase bile flow.[16] In a rat model of ischemia-reperfusion injury, TUDCA pretreatment significantly enhanced total biliary calcium output, suggesting a role in modulating biliary excretion pathways.[16]

Table 2: Effect of Oral TUDCA Administration on Biliary Bile Acid Composition in Humans

| TUDCA Daily Dose | Proportion of Total Ursodeoxycholate in Bile (Mean %) |

| 500 mg | 34.4% |

| 1000 mg | 32.8% |

| 1500 mg | 41.6% |

| Data from a study in patients with primary biliary cirrhosis. Administration of TUDCA significantly increased the proportion of hydrophilic ursodeoxycholate in the total bile acid pool.[15][17] |

Bioavailability Challenges and Considerations

The oral bioavailability of TUDCA is a critical factor for its clinical application. Several factors can contribute to poor or variable bioavailability.[7]

-

First-Pass Metabolism : After absorption, TUDCA enters the portal circulation and is transported to the liver, where it can undergo significant first-pass extraction and metabolism before reaching systemic circulation.[7]

-

Gastrointestinal Environment : Factors such as gastric pH, gastrointestinal transit time, and the composition of an individual's gut microbiota can impact the stability, dissolution, and absorption of TUDCA.[7]

-

Formulation : The physical form of the administered compound (e.g., a simple suspension versus a solubilized form) can dramatically affect absorption profiles and lead to inconsistent plasma concentrations.[7]

Key Signaling Pathways Modulated by TUDCA

TUDCA exerts its therapeutic effects by modulating multiple intracellular signaling pathways, primarily those involved in apoptosis, inflammation, and cellular stress.

-

Anti-Apoptosis : TUDCA is a potent inhibitor of apoptosis.[5] It can disrupt the mitochondrial pathway of cell death by preventing the translocation of the pro-apoptotic protein BAX to the mitochondria.[1] This action stabilizes the mitochondrial membrane, preventing the release of cytochrome c and subsequent caspase activation.[1][5]

-

Cell Survival Pathways : TUDCA has been shown to activate several pro-survival signaling cascades. In hepatocytes, its protective effect against bile acid-induced apoptosis is dependent on the activation of the PI3K/Akt, p38 MAPK, and ERK pathways.[18]

-

Endoplasmic Reticulum (ER) Stress Reduction : TUDCA acts as a chemical chaperone, helping to alleviate ER stress and stabilize the unfolded protein response (UPR).[5] This is a key mechanism in its protective effects in metabolic diseases.

-

Anti-Inflammatory Pathways : TUDCA can reduce inflammation by inhibiting the NF-κB pathway, a central regulator of the inflammatory response.[6]

Experimental Methodologies

Accurate quantification of TUDCA and other bile acids in biological matrices is essential for pharmacokinetic studies. The gold-standard method is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[19]

Protocol: Quantification of TUDCA in Serum/Plasma by UPLC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of TUDCA.

1. Sample Preparation (Protein Precipitation & Extraction)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of serum or plasma sample.[19]

-

Add 10 µL of an internal standard working solution (containing isotopically labeled bile acids, such as d4-TUDCA, in methanol).[19]

-

Add 200 µL of ice-cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[20]

-

Vortex the mixture vigorously for 10 minutes.[20]

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[20]

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for analysis.[20]

2. UPLC-MS/MS System and Conditions

-

UPLC System : A high-performance liquid chromatography system.[19]

-

Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used for separation.[19]

-

Mobile Phase A : Water with 0.1% formic acid.[19]

-

Mobile Phase B : Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.[19]

-

Flow Rate : 0.4 mL/min.[19]

-

Column Temperature : 45°C.[19]

-

Injection Volume : 5 µL.[19]

-

Mass Spectrometer : A tandem quadrupole mass spectrometer.[19]

-

Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.[19]

-

Detection Mode : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for TUDCA and its internal standard must be optimized for maximum sensitivity.[19]

3. Data Analysis

-

The concentration of TUDCA is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it against a standard curve prepared with known concentrations.[19]

References

- 1. Ursodoxicoltaurine - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics, Safety, and Tolerability of Orally Administered Ursodeoxycholic Acid in Patients With Parkinson’s Disease—A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bodybio.com [bodybio.com]

- 4. bodybio.co.uk [bodybio.co.uk]

- 5. Tauroursodeoxycholic acid | C26H45NO6S | CID 9848818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. benchchem.com [benchchem.com]

- 8. Intestinal absorption of ursodeoxycholic, glycoursodeoxycholic and tauroursodeoxycholic acids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. INTESTINAL ABSORPTION OF URSODEOXYCHOLIC, GLYCOURSODEOXYCHOLIC AND TAUROURSODEOXYCHOLIC ACIDS IN RATS [jstage.jst.go.jp]

- 10. m.youtube.com [m.youtube.com]

- 11. examine.com [examine.com]

- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. youtube.com [youtube.com]

- 15. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of tauroursodeoxycholic acid on bile flow and calcium excretion in ischemia-reperfusion injury of rat livers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism of orally administered tauroursodeoxycholic acid in patients with primary biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

The Chemical Chaperone Taurodeoxycholic Acid: A Technical Guide to its Role in Protein Folding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein misfolding and aggregation are central to the pathology of a wide range of debilitating human disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various metabolic and fibrotic conditions. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, can become overwhelmed, leading to the accumulation of toxic protein species. Chemical chaperones are small molecules that can assist in the proper folding of proteins, thereby mitigating the detrimental consequences of protein misfolding. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising chemical chaperone with potent cytoprotective effects. This technical guide provides an in-depth overview of TUDCA's role in protein folding, its mechanisms of action, and detailed experimental protocols for its investigation.

Mechanism of Action: Alleviating Endoplasmic Reticulum Stress and Inhibiting Apoptosis

TUDCA's primary mechanism as a chemical chaperone lies in its ability to alleviate stress within the endoplasmic reticulum (ER), the principal site of protein folding and modification.[1][2][3] An accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis.[4] However, chronic or severe ER stress can lead to apoptosis (programmed cell death).[1]

TUDCA has been shown to modulate all three major branches of the UPR:[4]

-

PERK (PKR-like ER kinase) Pathway: TUDCA can influence the phosphorylation of PERK and its downstream target, eIF2α, which transiently attenuates protein translation to reduce the protein load on the ER.[5][6][7]

-

IRE1α (Inositol-requiring enzyme 1α) Pathway: TUDCA can modulate the unconventional splicing of XBP1 mRNA by IRE1α, leading to the production of the active transcription factor sXBP1, which upregulates genes involved in protein folding and degradation.

-

ATF6 (Activating transcription factor 6) Pathway: TUDCA has been observed to up-regulate the ATF6 pathway, which enhances the protein folding capacity of the ER.[4]

By modulating the UPR, TUDCA helps to reduce the accumulation of misfolded proteins, thereby preventing the activation of pro-apoptotic pathways.[1] TUDCA has been shown to inhibit the activation of key apoptotic proteins such as caspase-3, caspase-9, and caspase-12, and to modulate the expression of Bcl-2 family proteins.[1][5][8]

Quantitative Effects of TUDCA on Protein Aggregation, Cell Viability, and ER Stress Markers

The following tables summarize the quantitative effects of TUDCA as reported in various experimental studies.

| Protein Aggregation | ||||

| Protein | Assay | TUDCA Concentration | Effect | Reference |

| Bovine Serum Albumin (BSA) | Turbidity Assay | 10 mM | Significant mitigation of heat and DTT-induced aggregation | [6] |

| Amyloid-β (Aβ) | Thioflavin T Assay | Not specified | Does not directly affect Aβ fibrillogenesis in vitro | [9] |

| α-Synuclein | Not specified | Not specified | Inhibition of aggregation in a mouse model of Parkinson's disease | [10] |

| Cell Viability | ||||

| Cell Line | Stress Inducer | TUDCA Concentration | Effect | Reference |

| HepG2 | Tunicamycin | 0.25-10 mM | Decrease in cell viability of only 15-20% compared to PBA's IC50 of 6.4 mM | [11] |

| HepG2 | Basal conditions | 0.1-1 mM | Increased MTT metabolic activity up to 150% in a dose-dependent manner | [5] |

| Dorsal Root Ganglion Neurons | Tunicamycin | 250 µM and 500 µM | Reversal of tunicamycin-induced decrease in cell viability | [12] |

| HT29 | TNFα and IFNγ | up to 10 mM | No significant effect on cell viability, slight reduction at 10 mM | [13] |

| WERI-Rb-1 | Albumin | 1 µM | Prevention of albumin-induced cell loss | [14] |

| ER Stress and Apoptosis Markers | ||||

| Marker | Model System | TUDCA Treatment | Effect | Reference |

| Caspase-3/7 activity | DEN-treated mouse livers | TUDCA supplementation | Significant reduction in hepatic caspase-3/7 activity | [5] |

| TUNEL-positive hepatocytes | DEN-treated mouse livers | TUDCA supplementation | Significant reduction of TUNEL-positive hepatocytes | [5] |

| GRP78 and CHOP expression | DEN-induced mouse model of HCC | TUDCA administration | Reduced expression of Grp78 and Chop | [5] |

| Caspase-12 processing | DEN-induced mouse model of HCC | TUDCA administration | Reduced DEN-induced cleavage of procaspase-12 | [5] |

| Caspase activity | Rat model of intracerebral hemorrhage | 100 and 200 mg/kg | Reduced caspase activity by 45-60% | [1] |

| Apoptotic cells (TUNEL) | Rat model of intracerebral hemorrhage | 100 and 200 mg/kg | Reduced the number of apoptotic cells by up to 65% | [1] |

| Caspase-3, -8, and -9 activation | HT29 cells with TNFα and IFNγ | Co-administration | Prevention of a significant reduction in caspase activation | [13] |

| Caspase 3 expression and Caspase 3/7 activity | ARPE-19 cells with H2O2 | Co-treatment | Significant decrease in caspase 3 expression and activity | [15] |

| Caspase-12 activation | Huh7 cells with thapsigargin | Co-treatment | Abolished thapsigargin-induced caspase-12 activation | [16] |

Experimental Protocols

Protein Aggregation Assay (Turbidity Assay)

This protocol is adapted from Uppala et al. (2017) to assess the effect of TUDCA on chemically induced protein aggregation.[6]

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tauroursodeoxycholic Acid (TUDCA)

-

Dithiothreitol (DTT)

-

Spectrophotometer

Procedure:

-

Prepare a 0.2% (w/v) solution of BSA in PBS.

-

Prepare stock solutions of TUDCA and DTT in PBS.

-

In a microcentrifuge tube, mix the BSA solution with the desired final concentrations of TUDCA (e.g., 5 mM, 10 mM) and DTT (e.g., 5 mM). Include control samples with BSA alone, BSA with DTT, and BSA with TUDCA.

-

Incubate the samples at 75°C to induce protein unfolding and aggregation.

-

At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), measure the turbidity of the samples by recording the absorbance at 492 nm using a spectrophotometer.

-

Plot the absorbance values against time to visualize the aggregation kinetics.

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing cell viability following treatment with TUDCA and an ER stress-inducing agent.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

TUDCA

-

ER stress inducer (e.g., tunicamycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TUDCA for a predetermined period (e.g., 24 hours). Include untreated control wells.

-

Following TUDCA pre-treatment, add the ER stress inducer (e.g., tunicamycin) to the appropriate wells and incubate for the desired duration (e.g., 24-48 hours).

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of UPR Markers

This protocol outlines the steps for detecting changes in the expression of key UPR proteins in response to TUDCA treatment.[4]

Materials:

-

Cell line of interest

-

TUDCA

-

ER stress inducer (e.g., tunicamycin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., GRP78, CHOP, p-PERK, p-eIF2α, ATF6)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with TUDCA and an ER stress inducer as described in the cell viability assay protocol.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

TUDCA's Modulation of the Unfolded Protein Response (UPR)

References

- 1. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. Tauroursodeoxycholic Acid Enhances Osteogenic Differentiation through EGFR/p-Akt/CREB1 Pathway in Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Tauroursodeoxycholic acid dampens oncogenic apoptosis induced by endoplasmic reticulum stress during hepatocarcinogen exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A novel maladaptive unfolded protein response as a mechanism for small bowel resection-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Effect of tauroursodeoxycholic acid on endoplasmic reticulum stress-induced caspase-12 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Taurodeoxycholic Acid in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent in a multitude of preclinical models of neurodegenerative diseases. Its therapeutic potential lies in its multifaceted mechanism of action, targeting key pathological features common to disorders such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). This technical guide provides an in-depth overview of the core preclinical findings, detailing the experimental protocols utilized and presenting quantitative data from key studies. Furthermore, it visualizes the critical signaling pathways modulated by TUDCA, offering a comprehensive resource for researchers and drug development professionals in the field of neurotherapeutics.

Core Mechanisms of Neuroprotection

TUDCA exerts its neuroprotective effects through several interconnected mechanisms:

-

Attenuation of Endoplasmic Reticulum (ER) Stress: As a chemical chaperone, TUDCA alleviates ER stress, a condition characterized by the accumulation of misfolded proteins, which is a common feature in many neurodegenerative diseases.

-

Inhibition of Apoptosis: TUDCA has been demonstrated to inhibit programmed cell death by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] This action subsequently inhibits the release of cytochrome c, a critical step in the intrinsic apoptotic cascade.[1]

-

Anti-inflammatory Properties: TUDCA modulates the activation of glial cells, such as microglia and astrocytes, thereby reducing neuroinflammation.[2][3] It has been shown to inhibit the NF-κB pathway, a key regulator of the inflammatory response.[3]

-

Mitochondrial Protection: TUDCA helps maintain mitochondrial integrity and function, preventing mitochondrial-mediated cell death pathways.[4]

-

Modulation of Pathological Protein Aggregation: In specific disease models, TUDCA has been shown to interfere with the production and aggregation of pathological proteins, such as amyloid-beta (Aβ) in Alzheimer's disease.[5]

Preclinical Data: Alzheimer's Disease Models

Quantitative Data

| Animal Model | Treatment Protocol | Key Findings | Reference |

| APP/PS1 Mice | 0.4% TUDCA-supplemented food for 6 months | Prevented spatial, recognition, and contextual memory defects. Reduced hippocampal and prefrontal amyloid deposition. | [6] |

| APP/PS1 Mice | 500 mg/kg TUDCA (i.p.) every 3 days for 3 months (treatment started at 7 months of age) | Significantly attenuated Aβ deposition in the brain. Decreased Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. Reduced amyloidogenic processing of APP. Abrogated GSK3β hyperactivity. Decreased glial activation and proinflammatory cytokine mRNA expression. Partially rescued synaptic loss. | [7][8][9] |

| APP/PS1 Mice | 0.4% TUDCA in diet for 6 months | Reduced accumulation of Aβ deposits in the brain. Markedly ameliorated memory deficits. Reduced glial activation and neuronal integrity loss. | [10] |

Experimental Protocols

Protocol 3.2.1: TUDCA Administration in APP/PS1 Mice (Dietary Supplementation)

-

Animal Model: APP/PS1 double-transgenic mice.

-

Treatment Group: Receive a diet supplemented with 0.4% TUDCA.

-

Control Group: Receive a standard diet.

-

Duration: 6 months.

-

Behavioral Assessment: Conduct a battery of behavioral tests, including the Morris water maze (for spatial memory), novel object recognition test, and contextual fear conditioning, to evaluate cognitive function.

-

Histological and Biochemical Analysis: Following the treatment period, sacrifice the mice and collect brain tissue. Perform immunohistochemistry to quantify Aβ plaque deposition in the hippocampus and prefrontal cortex. Use ELISA to measure the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂.[6][10]

Protocol 3.2.2: TUDCA Administration in APP/PS1 Mice (Intraperitoneal Injection)

-

Animal Model: 7-month-old APP/PS1 transgenic mice.

-

Treatment Group: Administer TUDCA at a dose of 500 mg/kg via intraperitoneal (i.p.) injection every 3 days.

-

Vehicle Group: Administer a corresponding volume of vehicle (e.g., saline) via i.p. injection.

-

Duration: 3 months.

-

Post-mortem Analysis: Euthanize mice and harvest brains. Analyze brain tissue for Aβ deposition, levels of Aβ isoforms, activity of GSK3β and Akt, markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), and synaptic protein levels (e.g., synaptophysin).[7][8]

Preclinical Data: Parkinson's Disease Models

Quantitative Data

| Animal Model | Treatment Protocol | Key Findings | Reference |

| MPTP Mouse Model | 50 mg/kg TUDCA (i.p.) for 3 days (before or after MPTP injection) | Significantly reduced swimming latency in the motor swimming test. Improved gait quality and decreased foot dragging. Prevented typical parkinsonian symptoms such as reduced spontaneous activity and tremors. Prevented MPTP-induced decrease of dopaminergic fibers and ATP levels. | [11][12][13] |

| Chronic MPTP Mouse Model | Pretreatment with TUDCA | Protected against dopaminergic neuronal damage. Prevented microglial and astroglial activation. Prevented reductions in dopamine and its metabolite DOPAC. Prevented protein oxidation and α-synuclein aggregation. | [14][15] |

Experimental Protocols

Protocol 4.2.1: TUDCA Treatment in the MPTP Mouse Model

-

Animal Model: C57BL/6 mice.

-

Induction of Parkinsonism: Administer a single intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 40 mg/kg.

-

Treatment Groups:

-

Pre-treatment: Administer TUDCA (50 mg/kg, i.p.) daily for 3 consecutive days, with the last dose given 6 hours before MPTP injection.

-

Post-treatment: Administer TUDCA (50 mg/kg, i.p.) daily for 3 consecutive days, starting 3 hours after MPTP injection.

-

-

Behavioral Analysis: Perform a series of motor function tests at various time points (e.g., 7, 30, and 45 days post-injection), including the pole test, adhesive removal test, and gait analysis.

-

Neurochemical and Histological Analysis: At the end of the study, collect brain tissue to measure dopamine and its metabolites in the striatum using HPLC. Perform immunohistochemistry to assess the density of dopaminergic fibers (tyrosine hydroxylase staining) and the extent of neuroinflammation (Iba1 and GFAP staining).[11][12]

Preclinical Data: Huntington's Disease Models

Quantitative Data

| Animal Model | Treatment Protocol | Key Findings | Reference |

| R6/2 Transgenic Mouse Model | TUDCA administration starting at 6 weeks of age | Reduced striatal atrophy (striatal volume in untreated R6/2 mice: 9.26 ± 0.3 mm³ vs. TUDCA-treated R6/2 mice: significantly less atrophy). Decreased striatal apoptosis (untreated R6/2: 16.1% ± 2.3% TUNEL-positive cells vs. TUDCA-treated R6/2: 5.0% ± 2.3% TUNEL-positive cells). Reduced number and size of ubiquitinated neuronal intranuclear huntingtin inclusions. Significantly improved locomotor and sensorimotor deficits. | [16] |

Experimental Protocols

Protocol 5.2.1: TUDCA Administration in the R6/2 Mouse Model

-

Animal Model: R6/2 transgenic mice, a model of Huntington's Disease.

-

Treatment Initiation: Begin TUDCA administration at 6 weeks of age.

-

Administration: Systemic administration of TUDCA (specific dosage and route to be optimized based on preliminary studies).

-

Behavioral Assessment: Regularly assess motor function using tests such as the rotarod to measure motor coordination and balance, and open-field tests to evaluate locomotor activity.

-

Histological Analysis: At the study endpoint (e.g., 13 weeks of age), perfuse the mice and collect their brains. Perform Nissl staining to measure striatal volume and assess neuronal loss. Use TUNEL staining to quantify the number of apoptotic cells in the striatum. Employ immunohistochemistry to visualize and quantify huntingtin protein aggregates.[16]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by TUDCA

The neuroprotective effects of TUDCA are mediated by its influence on several key intracellular signaling pathways.

Caption: Key signaling pathways modulated by TUDCA.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for preclinical studies investigating the neuroprotective effects of TUDCA.

Caption: A typical preclinical experimental workflow.

Conclusion and Future Directions

The preclinical evidence strongly supports the neuroprotective effects of Tauroursodeoxycholic acid across a range of neurodegenerative disease models. Its ability to target multiple pathological cascades, including apoptosis, neuroinflammation, and protein misfolding, makes it a compelling therapeutic candidate. The quantitative data consistently demonstrate its efficacy in improving behavioral outcomes and reducing neuropathological hallmarks. The experimental protocols outlined in this guide provide a framework for future research aimed at further elucidating the mechanisms of action of TUDCA and translating these promising preclinical findings into clinical applications for the treatment of neurodegenerative disorders. Further studies should focus on optimizing dosing regimens, exploring potential synergistic effects with other therapeutic agents, and ultimately, validating its efficacy in human clinical trials.

References

- 1. Tauroursodeoxycholic acid prevents Bax-induced membrane perturbation and cytochrome C release in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tauroursodeoxycholic acid reduces glial cell activation in an animal model of acute neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tauroursodeoxycholic Acid (TUDCA) And Protective Role Against Neurodegeneration - NDNR - Naturopathic Doctor News and Review [ndnr.com]

- 5. benchchem.com [benchchem.com]

- 6. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amyloid-β pathology is attenuated by tauroursodeoxycholic acid treatment in APP/PS1 mice after disease onset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 9. alzdiscovery.org [alzdiscovery.org]

- 10. TUDCA, a bile acid, attenuates amyloid precursor protein processing and amyloid-β deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repositorium.uminho.pt [repositorium.uminho.pt]

- 12. Tauroursodeoxycholic Acid Improves Motor Symptoms in a Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

Unraveling the Protective Role of Taurodeoxycholic Acid in Endoplasmic Reticulum Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and cellular homeostasis. Perturbations in its function lead to ER stress, a condition implicated in a myriad of diseases, including neurodegenerative disorders, metabolic diseases, and certain cancers. Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a potent chemical chaperone with the ability to alleviate ER stress and mitigate its downstream pathological consequences. This technical guide provides an in-depth analysis of TUDCA's mechanism of action in modulating the Unfolded Protein Response (UPR), summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating ER stress and the therapeutic potential of TUDCA.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The ER is the primary site for the synthesis, folding, and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis to reduce the protein load.

-

Upregulating the expression of ER chaperones to enhance protein folding.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If these adaptive measures fail to resolve the stress, the UPR can switch to a pro-apoptotic program, leading to cell death. The UPR is orchestrated by three main ER-resident transmembrane sensors:

-

PKR-like ER kinase (PERK)

-

Inositol-requiring enzyme 1α (IRE1α)

-

Activating transcription factor 6 (ATF6)

Under homeostatic conditions, these sensors are kept inactive through their association with the ER chaperone BiP (also known as GRP78). Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.

Taurodeoxycholic Acid (TUDCA) as a Modulator of ER Stress

Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid (UDCA), a naturally occurring bile acid. It has been used for centuries in traditional Chinese medicine and is FDA-approved for the treatment of primary biliary cholangitis.[1] TUDCA functions as a chemical chaperone, a small molecule that can stabilize protein conformation and improve the folding capacity of the ER.[2] Its cytoprotective effects are largely attributed to its ability to alleviate ER stress and inhibit apoptosis.[2]

Mechanism of Action

TUDCA exerts its protective effects by modulating all three branches of the UPR.[1] It has been shown to suppress the activation of the PERK and IRE1α pathways while promoting the ATF6 pathway, thereby shifting the UPR towards a pro-survival and adaptive response.[1]

-

Inhibition of the PERK Pathway: TUDCA treatment has been observed to reduce the phosphorylation of PERK and its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[3][4] This leads to a decrease in the translation of activating transcription factor 4 (ATF4) and its pro-apoptotic target, C/EBP homologous protein (CHOP).[4][5]

-

Modulation of the IRE1α Pathway: TUDCA can inhibit the endoribonuclease activity of IRE1α, thereby reducing the splicing of X-box binding protein 1 (XBP1) mRNA.[3] Spliced XBP1 (sXBP1) is a potent transcription factor that upregulates genes involved in ERAD and chaperone production. While essential for the initial adaptive response, prolonged IRE1α signaling can lead to apoptosis.

-

Activation of the ATF6 Pathway: TUDCA has been shown to promote the activation of ATF6.[2] Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic fragment. This fragment then moves to the nucleus to upregulate the expression of ER chaperones and other genes involved in protein folding.[2]

By orchestrating this differential modulation of the UPR pathways, TUDCA helps to restore ER homeostasis and prevent the induction of apoptosis.

Quantitative Data on TUDCA's Influence on ER Stress Markers

The following tables summarize quantitative data from various studies investigating the effects of TUDCA on key markers of ER stress. The data is presented as fold changes or percentage reductions relative to stressed, untreated controls.

| Table 1: Effect of TUDCA on the PERK Pathway Markers | |||

| Marker | Model System | TUDCA Treatment | Observed Effect |

| p-PERK | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| p-eIF2α | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| ATF4 | Placentas from aged dams | 250 mg/kg/day | Reduced expression (p = 0.016)[5] |

| CHOP | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| CHOP | Placentas from aged dams | 250 mg/kg/day | Reduced expression (p = 0.012)[5] |

| Table 2: Effect of TUDCA on the IRE1α and ATF6 Pathway Markers | |||

| Marker | Model System | TUDCA Treatment | Observed Effect |

| IRE1α | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| sXBP1 | Placentas from aged dams | 250 mg/kg/day | Reduced expression (p = 0.001)[6] |

| ATF6 | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| Table 3: Effect of TUDCA on General ER Stress and Apoptosis Markers | |||

| Marker | Model System | TUDCA Treatment | Observed Effect |

| GRP78 (BiP) | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| GRP78 (BiP) | Placentas from aged dams | 250 mg/kg/day | Reduced expression (p = 0.003)[5] |

| Cleaved Caspase-12 | Tunicamycin-treated DRG neurons | 250 µM | Significant decrease vs. tunicamycin alone[4] |

| Caspase-3 Activity | Aβ-treated cortical neurons | 100 µM | Significant reduction in activity[7] |

| Apoptosis (TUNEL) | Tunicamycin-treated DRG neurons | 250 µM | Marked suppression of apoptosis[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the influence of TUDCA on ER stress.

Western Blot Analysis of ER Stress Markers

This protocol is designed to detect the expression and phosphorylation status of key ER stress-related proteins.

Materials:

-

Cell line of interest

-

TUDCA and ER stress-inducing agent (e.g., tunicamycin, thapsigargin)

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-CHOP, anti-GRP78, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere. Treat with the desired concentrations of TUDCA and/or the ER stress inducer for the appropriate duration.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[9]

Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression

This protocol measures the mRNA levels of ER stress-related genes.

Materials:

-

Treated cells

-

RNA extraction kit (e.g., TRIzol, RNeasy)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., GRP78, CHOP, XBP1s, ATF4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

RNA Extraction: Extract total RNA from treated cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[10]

Immunofluorescence for ATF6 Nuclear Translocation

This protocol visualizes the translocation of ATF6 from the ER to the nucleus upon ER stress.

Materials:

-

Cells grown on coverslips

-

TUDCA and ER stress-inducing agent

-

4% paraformaldehyde

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-ATF6)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-